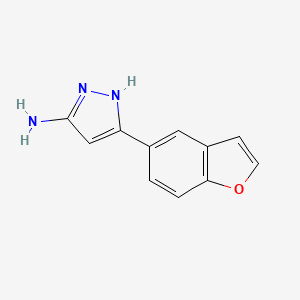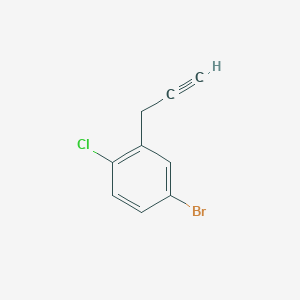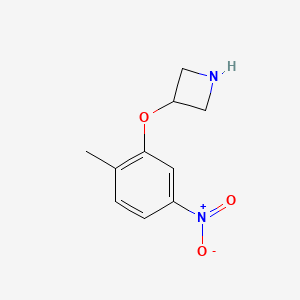
3-(chloromethyl)-4-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(chloromethyl)-4-nitro-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a chloromethyl group at the third position and a nitro group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-4-nitro-1H-pyrazole typically involves the chloromethylation of 4-nitro-1H-pyrazole. One common method includes the reaction of 4-nitro-1H-pyrazole with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.
化学反応の分析
Types of Reactions
3-(chloromethyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted pyrazoles with various functional groups.
Reduction: 3-(chloromethyl)-4-amino-1H-pyrazole.
Oxidation: 3-(formylmethyl)-4-nitro-1H-pyrazole or 3-(carboxymethyl)-4-nitro-1H-pyrazole.
科学的研究の応用
3-(chloromethyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its reactive functional groups.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 3-(chloromethyl)-4-nitro-1H-pyrazole depends on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(chloromethyl)-1H-pyrazole: Lacks the nitro group, making it less reactive in redox reactions.
4-nitro-1H-pyrazole: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
3-(bromomethyl)-4-nitro-1H-pyrazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.
Uniqueness
3-(chloromethyl)-4-nitro-1H-pyrazole is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.
特性
分子式 |
C4H4ClN3O2 |
|---|---|
分子量 |
161.55 g/mol |
IUPAC名 |
5-(chloromethyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C4H4ClN3O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,1H2,(H,6,7) |
InChIキー |
DUEBOWIVIZZQDD-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=C1[N+](=O)[O-])CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)







![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13597570.png)
